
ITK inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[[5-[(4-acetyl-1-piperazinyl)-oxomethyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
T-Cell Signaling and Immune Responses
ITK (Interleukin-2-inducible T-cell kinase) plays a pivotal role in T-cell signaling, impacting the pathogenesis of infectious, autoimmune, and neoplastic diseases. The inhibition of ITK can shift Th2 immunity towards Th1-based immune responses, potentially offering therapeutic utility across a range of diseases. Ibrutinib, a known BTK inhibitor, has been identified as an effective ITK inhibitor due to significant homology between ITK and BTK, demonstrating broad therapeutic potential through modulation of T-cell signaling (Dubovsky et al., 2013).
Development and Design of ITK Inhibitors
Advancements in the design and discovery of ITK inhibitors have been marked by the exploration of various chemical scaffolds, with a focus on achieving selectivity and potency in modulating T-cell functions. This includes the structure-based design of potent and selective novel inhibitors, such as the 3-aminopyrid-2-ones, which were developed to address autoimmune and allergic diseases by inhibiting T-cell functions (Charrier et al., 2011). Furthermore, the discovery of irreversible inhibitors targeting cysteine in the ATP pocket of ITK underscores the innovative approaches being employed to develop drugs with potent, selective, and durable actions, specifically for inflammatory conditions like asthma (Harling et al., 2013).
ITK Inhibition for T-cell Mediated Diseases
ITK signaling is integral to various T-cell-mediated diseases, making ITK a compelling target for therapeutic intervention. Inhibition of ITK signaling has shown promise in preclinical models for T-cell malignancies and other diseases driven by T-cell or NK cell activity. Novel ITK inhibitors like PRN694 have demonstrated the ability to block T-cell and NK cell activation, providing insights into the therapeutic potential of ITK inhibition in autoimmune, inflammatory, and malignant diseases (Zhong et al., 2014).
ITK in Melanoma
Beyond T-cell mediated diseases, ITK expression has been implicated in melanoma, with ITK promoter hypomethylation observed in melanomas compared to nevi. The aberrant expression of ITK in melanoma suggests a novel role for ITK beyond immune cells, promoting tumor development and progression. This highlights the potential of ITK inhibitors for treating melanoma, supported by preclinical evidence showing reduced tumor growth in melanoma models treated with ITK inhibitors (Carson et al., 2015).
Propiedades
Número CAS |
439574-61-5 |
|---|---|
Nombre del producto |
ITK inhibitor |
Fórmula molecular |
C31H39N5O4S2 |
Peso molecular |
609.8 g/mol |
Nombre IUPAC |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide |
InChI |
InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38) |
Clave InChI |
RRHONYZEMUNMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




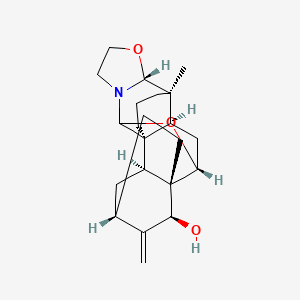

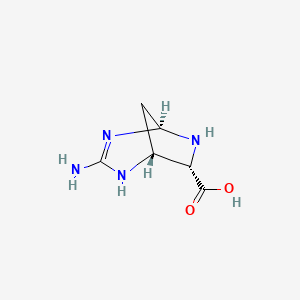
![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B1259175.png)
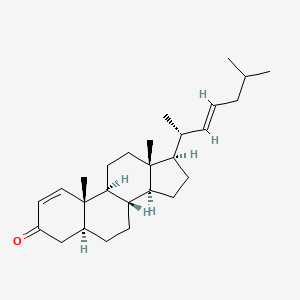
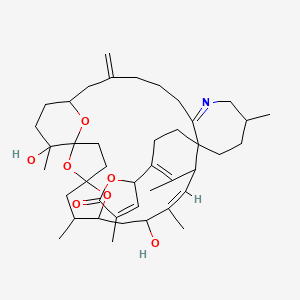
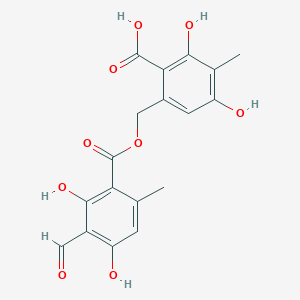
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1259181.png)
![(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol](/img/structure/B1259183.png)
![(E)-6-(2,5-dihydroxy-3-methylphenyl)-1-[(6S,7R)-2,4-dihydroxy-6,7,9,9-tetramethyl-7-bicyclo[4.2.1]nona-2,4-dienyl]-4-methylhex-4-en-2-one](/img/structure/B1259184.png)
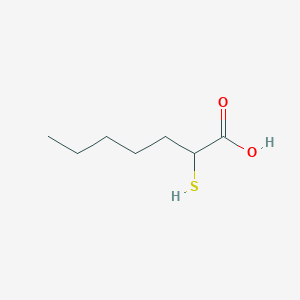

![N-[4-(Dimethylamino)phenyl]pyridine-2-methaneimine](/img/structure/B1259188.png)